2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(1,3-thiazol-2-yl)acetamide
2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(1,3-thiazol-2-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
885440-34-6
VCID:
VC0511803
InChI:
InChI=1S/C14H15N3OS/c18-13(16-14-15-7-9-19-14)10-17-8-3-5-11-4-1-2-6-12(11)17/h1-2,4,6-7,9H,3,5,8,10H2,(H,15,16,18)
SMILES:
C1CC2=CC=CC=C2N(C1)CC(=O)NC3=NC=CS3
Molecular Formula:
C14H15N3OS
Molecular Weight:
273.36g/mol
2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(1,3-thiazol-2-yl)acetamide
CAS No.: 885440-34-6
Main Products
VCID: VC0511803
Molecular Formula: C14H15N3OS
Molecular Weight: 273.36g/mol
CAS No. | 885440-34-6 |
---|---|
Product Name | 2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(1,3-thiazol-2-yl)acetamide |
Molecular Formula | C14H15N3OS |
Molecular Weight | 273.36g/mol |
IUPAC Name | 2-(3,4-dihydro-2H-quinolin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C14H15N3OS/c18-13(16-14-15-7-9-19-14)10-17-8-3-5-11-4-1-2-6-12(11)17/h1-2,4,6-7,9H,3,5,8,10H2,(H,15,16,18) |
Standard InChIKey | IBSGFNRRAKYMQP-UHFFFAOYSA-N |
SMILES | C1CC2=CC=CC=C2N(C1)CC(=O)NC3=NC=CS3 |
Canonical SMILES | C1CC2=CC=CC=C2N(C1)CC(=O)NC3=NC=CS3 |
PubChem Compound | 16585538 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume